molecular formula C16H18ClNO4 B3053637 ethyl 5-chloro-3-(3-ethoxy-3-oxopropyl)-1H-indole-2-carboxylate CAS No. 54904-12-0

ethyl 5-chloro-3-(3-ethoxy-3-oxopropyl)-1H-indole-2-carboxylate

Cat. No. B3053637
CAS RN: 54904-12-0
M. Wt: 323.77 g/mol
InChI Key: WNSWHEQRHLARJX-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-3-(3-ethoxy-3-oxopropyl)-1H-indole-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Chemical Transformations

  • The compound undergoes various chemical transformations, essential in synthetic chemistry. For example, Beccalli, Marchesini, and Pilati (1994) demonstrated the synthesis of 2-Etboxycarbonyloxy-3-ethynylindoles from indol-2(3H)-ones, involving this compound (Beccalli, Marchesini, & Pilati, 1994). Pete, Parlagh, and Tőke (2003) also developed new synthetic intermediates, including ethyl 5-formyl-1H-indole-2-carboxylates, derived from similar compounds (Pete, Parlagh, & Tőke, 2003).

Pharmacological Relevance

  • Karg et al. (2009) identified derivatives of this compound as potent inhibitors of human 5-lipoxygenase, an enzyme crucial in inflammatory responses (Karg et al., 2009). Further studies by Peduto et al. (2014) on similar ethyl 5-hydroxyindole-3-carboxylate scaffolds reinforced their significance in pharmacological research for treating inflammatory diseases (Peduto et al., 2014).

Antiviral Activities

  • Zhao et al. (2006) synthesized a series of ethyl 5-hydroxyindole-3-carboxylates with significant anti-Hepatitis B virus activities, showcasing the compound's potential in antiviral drug development (Zhao et al., 2006). Ivashchenko et al. (2014) also investigated similar derivatives for their antiviral activity against influenza and hepatitis C viruses (Ivashchenko et al., 2014).

Future Directions

: ChemBK - Ethyl 3-(3-ethoxy-3-oxopropyl)-5-fluorophenylacetate

properties

IUPAC Name

ethyl 5-chloro-3-(3-ethoxy-3-oxopropyl)-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO4/c1-3-21-14(19)8-6-11-12-9-10(17)5-7-13(12)18-15(11)16(20)22-4-2/h5,7,9,18H,3-4,6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSWHEQRHLARJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(NC2=C1C=C(C=C2)Cl)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40307308
Record name NSC190678
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40307308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54904-12-0
Record name NSC190678
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190678
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC190678
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40307308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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